Enhanced Lipophilicity Drives Different Pharmacokinetic Profile vs. Unprotected Analog
The Boc group significantly elevates lipophilicity. The target compound exhibits an XLogP3 of 2.0 [1], compared to 1.2 for the unprotected 3‑azatricyclo[4.2.1.0²,⁵]nonan‑4‑one [2], yielding a +0.8 log unit increase. This difference translates into higher membrane permeability and altered tissue distribution, which are critical for peptide mimetic design [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.0 |
| Comparator Or Baseline | 3‑Azatricyclo[4.2.1.0²,⁵]nonan‑4‑one (unprotected): 1.2 |
| Quantified Difference | +0.8 log units (ΔXLogP3) |
| Conditions | Computed property via PubChem and Kuujia database |
Why This Matters
Higher lipophilicity directly impacts passive membrane diffusion, bioavailability, and CNS penetration – key selection criteria for building blocks in central nervous system and antimicrobial drug discovery programs.
- [1] Kuujia. (2023). tert-Butyl 4-oxo-3-azatricyclo[4.2.1.02,5]nonane-3-carboxylate – Computed Properties. Retrieved from https://www.kuujia.com/cas-1335034-78-0.html View Source
- [2] PubChem. (2025). 3-Azatricyclo[4.2.1.0²,⁵]nonan-4-one – Compound Summary. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/303983 View Source
- [3] Kuujia. (2023). Technical Introduction: tert-Butyl 4-oxo-3-azatricyclo[4.2.1.02,5]nonane-3-carboxylate. Retrieved from https://www.kuujia.com/cas-1335034-78-0.html View Source
